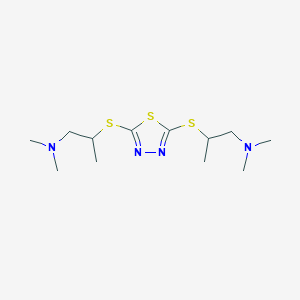
2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-propanamine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-propanamine typically involves the formation of the thiadiazole ring followed by the introduction of the dimethylamino and thio groups. One common method involves the reaction of 2-(dimethylamino)-1-methylethylamine with a thiadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The dimethylamino and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-propanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-propanamine
- **2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-butanamine
- **2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-pentanamine
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of both dimethylamino and thio groups
Propriétés
Numéro CAS |
6292-05-3 |
|---|---|
Formule moléculaire |
C12H24N4S3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
2-[[5-[1-(dimethylamino)propan-2-ylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H24N4S3/c1-9(7-15(3)4)17-11-13-14-12(19-11)18-10(2)8-16(5)6/h9-10H,7-8H2,1-6H3 |
Clé InChI |
IUGLVPPXKQVUQL-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)C)SC1=NN=C(S1)SC(C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


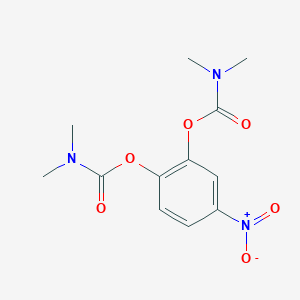
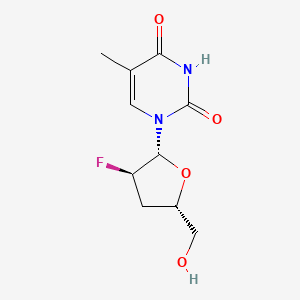

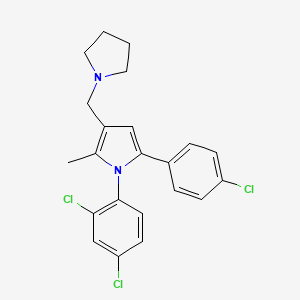

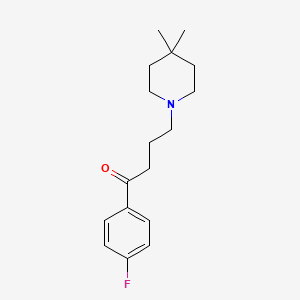
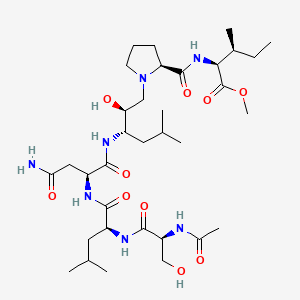


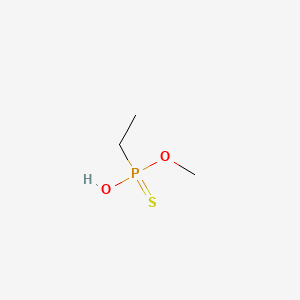

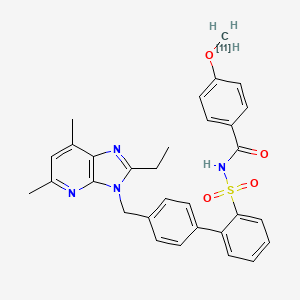
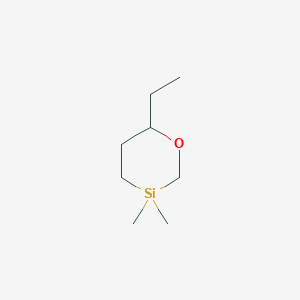
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)
